
N-(1-cyanocyclobutyl)-N,3-dimethyl-4-(2-oxoimidazolidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-N,3-dimethyl-4-(2-oxoimidazolidin-1-yl)benzamide, commonly known as C16, is a small-molecule inhibitor of the protein kinase PIM1. PIM1 is a serine/threonine kinase that plays a critical role in the regulation of cell growth and survival. C16 has been shown to inhibit PIM1 in vitro and in vivo, and has potential as a therapeutic agent in cancer and other diseases.
Wirkmechanismus
C16 inhibits PIM1 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets. PIM1 is overexpressed in many types of cancer and is associated with increased cell proliferation and survival. Inhibition of PIM1 by C16 leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and physiological effects:
In addition to its effects on cancer cells, C16 has been shown to have other biochemical and physiological effects. For example, C16 has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, suggesting potential for use in inflammatory disorders. C16 has also been shown to improve cognitive function in preclinical models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of C16 is its specificity for PIM1, which allows for targeted inhibition of this kinase without affecting other signaling pathways. However, one limitation of C16 is its poor solubility, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosing and administration of C16 in different disease contexts.
Zukünftige Richtungen
There are many potential future directions for research on C16. One area of interest is the development of more soluble analogs of C16 that can be administered more easily in vivo. Another area of interest is the investigation of the effects of C16 on other signaling pathways and cellular processes, which could reveal additional therapeutic applications for this compound. Finally, clinical trials are needed to determine the safety and efficacy of C16 in humans, and to determine the optimal dosing and administration regimens for different disease contexts.
Synthesemethoden
The synthesis of C16 involves a series of chemical reactions, starting with the reaction of 4-(2-oxoimidazolidin-1-yl)benzoic acid with cyclobutanone to form N-(1-cyanocyclobutyl)-4-(2-oxoimidazolidin-1-yl)benzamide. This intermediate is then reacted with dimethylamine to form the final product, N-(1-cyanocyclobutyl)-N,3-dimethyl-4-(2-oxoimidazolidin-1-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
C16 has been studied extensively in preclinical models of cancer, where it has been shown to inhibit the growth and survival of cancer cells. In addition to its potential as a therapeutic agent in cancer, C16 has also been investigated for its potential in other diseases, including inflammatory disorders and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-N,3-dimethyl-4-(2-oxoimidazolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12-10-13(4-5-14(12)21-9-8-19-16(21)23)15(22)20(2)17(11-18)6-3-7-17/h4-5,10H,3,6-9H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAPIPBTGLEQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C2(CCC2)C#N)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

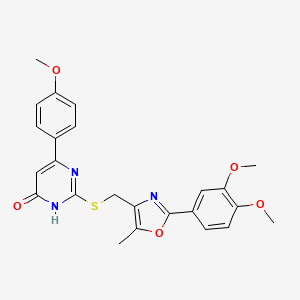
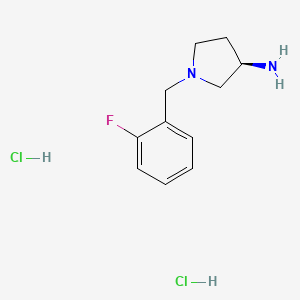
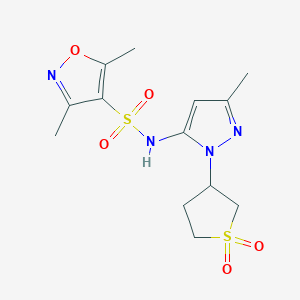
![1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone](/img/structure/B2849756.png)

![3-[(Furan-2-ylmethoxy)methyl]aniline](/img/structure/B2849759.png)
![3-(4-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2849760.png)

![7-benzyl-8-[(2Z)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
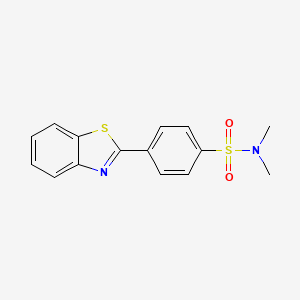
![4-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2849765.png)
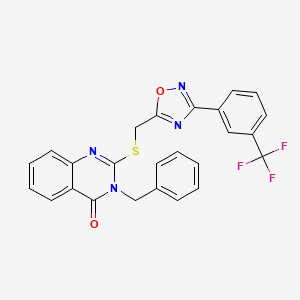

![3-methyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2849768.png)